N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide
Overview
Description
This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl functional group attached to two other carbon atoms. The sulfonyl group is a sulfur atom bonded to two oxygen atoms (SO2), and it’s known for its strong acidity. The compound also contains a nitro group (-NO2) and a dichlorophenyl group, which are both commonly found in various pharmaceuticals and industrial chemicals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the sulfonyl group, the dichlorophenyl group, and the nitrophenyl group. These groups would likely contribute to the overall polarity of the molecule and could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
Sulfonamides, in general, can participate in a variety of chemical reactions. They can act as bases, forming salts with strong acids, or as weak acids, forming salts with strong bases. They can also undergo hydrolysis under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, size, and the functional groups it contains would all influence its properties. For example, its solubility in water would likely be moderate due to the presence of polar groups, and it might have a relatively high melting point due to strong intermolecular forces .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O5S/c15-9-4-5-12(16)13(6-9)25(23,24)17-8-14(20)18-10-2-1-3-11(7-10)19(21)22/h1-7,17H,8H2,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSBTDIIRJUWAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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